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molecular formula C10H13NO3S B052197 Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate CAS No. 117642-16-7

Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

Cat. No. B052197
M. Wt: 227.28 g/mol
InChI Key: RRKGPBYCHQFJEG-UHFFFAOYSA-N
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Patent
US06951878B2

Procedure details

2-Amino-4,5-dihydro-7H-thieno[2,3-c]pyran-3-carboxylic acid ethyl ester (26 g, 0.114 mol) was dissolved in formamide (200 ml) and the resulting mixture was heated at reflux temperature for 1.5 h. After cooling to room temperature the precipitate was filtered off, washed with water (2×80 ml) and dried in vacuo at 50° C. for 18 h which afforded 10.0 g (42%) of 5,6-dihydro-8H-pyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-one as a solid.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:14]2[CH2:13][CH2:12][O:11][CH2:10][C:9]=2[S:8][C:7]=1[NH2:15])=O)C.[CH:16]([NH2:18])=O>>[N:15]1[C:7]2[S:8][C:9]3[CH2:10][O:11][CH2:12][CH2:13][C:14]=3[C:6]=2[C:4](=[O:3])[NH:18][CH:16]=1

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(SC=2COCCC21)N
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 1.5 h
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water (2×80 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C. for 18 h which
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
N1=CNC(C2=C1SC1=C2CCOC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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